{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol {1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol
Brand Name: Vulcanchem
CAS No.: 853752-82-6
VCID: VC21383817
InChI: InChI=1S/C19H22N2O2/c1-2-15-8-10-16(11-9-15)23-13-5-12-21-18-7-4-3-6-17(18)20-19(21)14-22/h3-4,6-11,22H,2,5,12-14H2,1H3
SMILES: CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4g/mol

{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol

CAS No.: 853752-82-6

Cat. No.: VC21383817

Molecular Formula: C19H22N2O2

Molecular Weight: 310.4g/mol

* For research use only. Not for human or veterinary use.

{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol - 853752-82-6

Specification

CAS No. 853752-82-6
Molecular Formula C19H22N2O2
Molecular Weight 310.4g/mol
IUPAC Name [1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]methanol
Standard InChI InChI=1S/C19H22N2O2/c1-2-15-8-10-16(11-9-15)23-13-5-12-21-18-7-4-3-6-17(18)20-19(21)14-22/h3-4,6-11,22H,2,5,12-14H2,1H3
Standard InChI Key ZHEVSGYCBUNQHO-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO
Canonical SMILES CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO

Introduction

The compound {1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a complex organic molecule featuring a benzimidazole core, which is a common structure in pharmaceuticals and biological agents due to its diverse biological activities. This compound is not explicitly mentioned in the provided search results, but we can infer its properties and potential applications based on similar compounds and the general chemistry of benzimidazoles.

Synthesis and Preparation

The synthesis of {1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol would likely involve multiple steps, starting with the formation of the benzimidazole core. This could be achieved through condensation reactions involving appropriate precursors, followed by alkylation with a 4-ethylphenoxypropyl group and finally the introduction of the methanol group.

StepReactionConditions
1. Benzimidazole FormationCondensation of o-phenylenediamine with a carboxylic acid derivative.High temperature, acidic conditions.
2. AlkylationReaction with 4-ethylphenoxypropyl halide.Basic conditions, solvent like DMF.
3. Methanol Group IntroductionHydrolysis or reaction with a methanol derivative.Mild conditions, possibly enzymatic.

Biological Activity and Potential Applications

Benzimidazoles are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic effects . The specific compound {1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol may exhibit similar properties, depending on its ability to interact with biological targets.

Potential ActivityMechanism
AntimicrobialInhibition of essential microbial enzymes or processes.
AnticancerInterference with cell cycle or DNA replication.
AntiparasiticDisruption of parasite metabolism or survival pathways.

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